Superior α-Glucosidase Inhibition Compared to Acarbose in a Class-Level Context
While direct data for the target compound is limited, a closely related 5-arylisoxazole-1,3,4-thiadiazole hybrid, derived from the 5-arylisoxazole-3-carboxylate scaffold, demonstrates significantly more potent α-glucosidase inhibition than the standard drug acarbose. This suggests that the 5-(4-fluorophenyl)isoxazole core is a privileged structure for developing potent inhibitors .
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly available for the specific compound; a hybrid derivative (5j) exhibited an IC₅₀ of 180.1 μM . |
| Comparator Or Baseline | Acarbose (standard anti-diabetic drug) with an IC₅₀ of 750.0 μM . |
| Quantified Difference | The hybrid derivative was approximately 4.2-fold more potent than acarbose. |
| Conditions | In vitro α-glucosidase inhibition assay. |
Why This Matters
This positions the 5-arylisoxazole-3-carboxylate scaffold, to which the target compound belongs, as a promising starting point for anti-diabetic drug discovery, offering a basis for selecting this over scaffolds without such validation.
